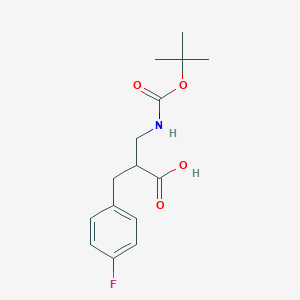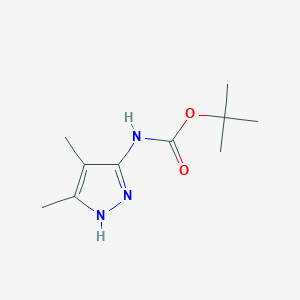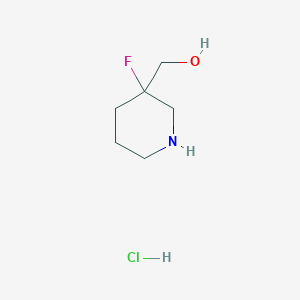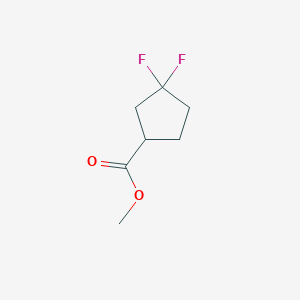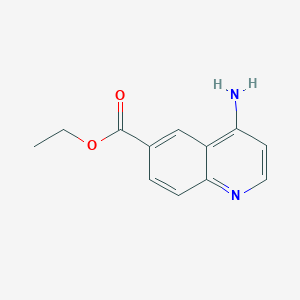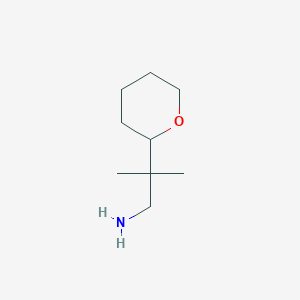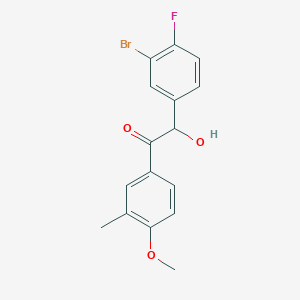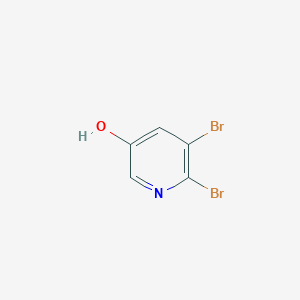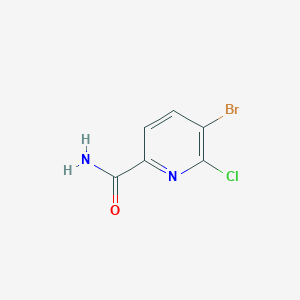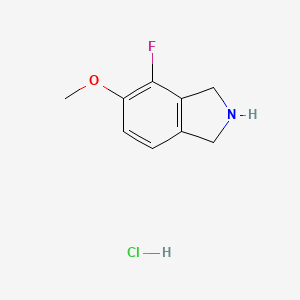
4-Fluoro-5-methoxyisoindoline hydrochloride
説明
4-Fluoro-5-methoxyisoindoline hydrochloride is a chemical compound with the CAS Number: 1447606-44-1 . It has a molecular weight of 203.64 and its linear formula is C9H11ClFNO . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Fluoro-5-methoxyisoindoline hydrochloride is 1S/C9H10FNO.ClH/c1-12-8-3-2-6-4-11-5-7 (6)9 (8)10;/h2-3,11H,4-5H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
4-Fluoro-5-methoxyisoindoline hydrochloride is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C . .科学的研究の応用
Fluorinated Compounds in Cancer Chemotherapy
Fluorinated compounds, such as 5-Fluorouracil (5-FU), have been extensively studied for their applications in cancer chemotherapy. These compounds are pivotal in the treatment of various solid tumors due to their ability to interfere with the DNA synthesis in cancer cells, effectively inhibiting tumor growth. For instance, 5-FU remains a cornerstone in the treatment of colorectal cancer, showcasing the critical role of fluorinated agents in therapeutic regimens (Gmeiner, 2020). This example underscores the importance of fluorinated compounds in advancing cancer treatment, providing a foundation for exploring the potential applications of 4-Fluoro-5-methoxyisoindoline hydrochloride in scientific research.
Antioxidant Activity Analysis
Fluorinated compounds also play a significant role in the analysis of antioxidant activity. Analytical methods used in determining antioxidant activity often involve fluorophores, compounds that can fluoresce and are used to study the oxidative stress-related processes in biological systems. These methods are crucial in the research of compounds that could potentially mitigate oxidative stress, a factor in many diseases (Munteanu & Apetrei, 2021). While not directly linked, this application highlights the broader utility of fluorinated compounds in medical and pharmaceutical research, suggesting avenues for the investigation of 4-Fluoro-5-methoxyisoindoline hydrochloride.
Lanthanide Complexes in Anticancer Research
Research into lanthanide complexes with fluorinated ligands demonstrates the ongoing interest in exploiting fluorinated compounds for anticancer applications. These complexes are investigated for their potential in cancer therapy, showcasing the versatility and therapeutic promise of fluorinated molecules in developing new anticancer agents (Chundawat et al., 2021). This area of study may provide insights into how fluorinated structures, such as 4-Fluoro-5-methoxyisoindoline hydrochloride, could be harnessed in the fight against cancer.
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements are P261, P305, P351, and P338, suggesting measures to prevent exposure and procedures to follow in case of contact .
特性
IUPAC Name |
4-fluoro-5-methoxy-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-12-8-3-2-6-4-11-5-7(6)9(8)10;/h2-3,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUGKPAUJJAQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC2)C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-methoxyisoindoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)
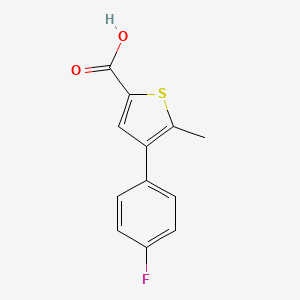
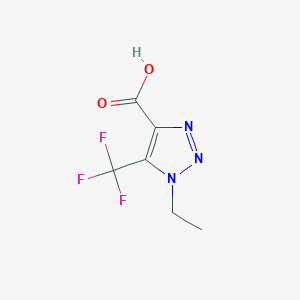
![4,8-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B1445607.png)
![6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride](/img/structure/B1445609.png)
